Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.53. The purity is usually 95%.
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Biological Activity
Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thieno[3,4-d]pyridazine core with various substituents that may influence its biological activity. The presence of the dimethoxybenzamido and p-tolyl groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to thienopyridazines exhibit significant antimicrobial properties. A study involving derivatives of thienopyridines demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that specific substitutions enhance antibacterial potency .
Table 1: Antibacterial Activity of Thienopyridine Derivatives
Compound | Gram-positive Activity (μg/mL) | Gram-negative Activity (μg/mL) |
---|---|---|
4a | 25 | ≥200 |
4b | 12.5 | 100 |
5b | 6.25 | 50 |
The results indicate that modifications at the C4 position can significantly affect the antibacterial efficacy of these compounds .
Anti-inflammatory Effects
Thienopyridine derivatives have also been explored for their anti-inflammatory properties. In vitro studies showed that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various cell lines. The mechanism likely involves modulation of signaling pathways associated with inflammatory responses .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways. The thieno[3,4-d]pyridazine structure may facilitate binding to nucleophilic sites in proteins and enzymes, influencing their activity and leading to observed pharmacological effects.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antibacterial Study : A recent study evaluated a series of thienopyridine derivatives against common bacterial pathogens. The results highlighted the importance of substituent groups in determining antibacterial activity, suggesting that this compound may have similar or enhanced properties compared to its analogs .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of thienopyridine derivatives in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers upon treatment with these compounds, supporting the hypothesis that this compound may exhibit similar effects due to its structural characteristics .
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O6S/c1-5-34-25(31)21-19-13-35-23(26-22(29)15-10-17(32-3)12-18(11-15)33-4)20(19)24(30)28(27-21)16-8-6-14(2)7-9-16/h6-13H,5H2,1-4H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZXPBICONSOEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.